The Adamantane Advantage: A Technical Guide to the Viral Inhibition Mechanism of 2-(Adamantan-1-yl)propan-1-amine (Rimantadine)
The Adamantane Advantage: A Technical Guide to the Viral Inhibition Mechanism of 2-(Adamantan-1-yl)propan-1-amine (Rimantadine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 2-(Adamantan-1-yl)propan-1-amine, an antiviral compound more commonly known as rimantadine. As a member of the adamantane class of antivirals, rimantadine has been a subject of extensive research, particularly for its activity against influenza A virus. This document will dissect its molecular interactions, the structural basis of its inhibitory action, the development of viral resistance, and the experimental methodologies crucial for its study. By synthesizing foundational knowledge with contemporary research, this guide serves as a comprehensive resource for professionals engaged in antiviral drug discovery and development.
Introduction: The Adamantane Scaffold in Antiviral Therapy
The adamantane moiety, a rigid, tricyclic hydrocarbon, offers a unique and valuable scaffold in medicinal chemistry due to its lipophilic nature and predictable three-dimensional structure.[1][2][3] These properties facilitate favorable interactions with biological targets, including viral proteins. 2-(Adamantan-1-yl)propan-1-amine, or rimantadine, is a prominent derivative of adamantane, historically used for the prophylaxis and treatment of influenza A virus infections.[4][5][6] Its α-methyl group distinguishes it from its predecessor, amantadine, and contributes to a more favorable pharmacokinetic profile with fewer side effects.[4][7] While its clinical utility has been challenged by the emergence of resistant strains, the study of rimantadine's mechanism continues to provide critical insights into viral pathogenesis and the principles of antiviral drug design.[1][8]
Core Mechanism of Action: Targeting the Influenza A M2 Proton Channel
The primary antiviral target of rimantadine is the M2 protein of the influenza A virus, a transmembrane protein that forms a pH-gated proton channel.[1][5] This ion channel is critical for the early stages of the viral replication cycle.[1][5]
The Role of the M2 Proton Channel in Viral Uncoating
Upon entry into a host cell via endocytosis, the influenza virion is enclosed within an endosome.[5] The host cell's natural acidification of the endosomal compartment activates the M2 proton channel.[1][5] This activation allows protons to flow from the endosome into the interior of the virion, lowering its internal pH.[1][5] This acidification process is a crucial prerequisite for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, a process known as viral uncoating.[5] The release of the viral genome into the cytoplasm is essential for its subsequent replication.[5]
Rimantadine as a Channel Blocker
Rimantadine exerts its antiviral effect by physically obstructing the M2 proton channel, thereby preventing the influx of protons into the virion.[1][4][9] This inhibition of proton transport halts the acidification of the viral interior, which in turn prevents the uncoating of the viral genome and effectively terminates the replication process at an early stage.[1][4][5] Molecular dynamics simulations have shown that rimantadine is more effective at reducing water density within the channel pore compared to amantadine, which correlates with its lower IC50 value.[9]
The binding site for rimantadine is located within the pore of the M2 channel.[9][10] The lipophilic adamantane cage interacts with hydrophobic residues of the transmembrane domain, while the charged amino group is critical for blocking proton translocation through electrostatic repulsion.[11][12] Key amino acid residues that line the pore and are involved in this interaction include Leu26, Ala30, and Ser31.[9]
Caption: Mechanism of Rimantadine Action on the Influenza A M2 Channel.
Viral Resistance to Rimantadine
The widespread use of adamantanes has led to the emergence of resistant influenza A virus strains, significantly limiting their clinical effectiveness.[1] Resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[4][13]
Key Resistance Mutations
The most prevalent and significant resistance mutation is the substitution of serine at position 31 with asparagine (S31N).[4][14][15] This mutation is found in the vast majority of currently circulating influenza A viruses.[15] Other mutations that confer resistance, though less common, include L26F, V27A, A30T, and G34E.[13][14]
Mechanisms of Resistance
There are two primary mechanisms by which these mutations confer resistance:
-
Loss of Drug Binding: Mutations like S31N alter the binding pocket within the M2 channel, sterically hindering or preventing rimantadine from binding effectively.[11]
-
Altered Channel Properties: Mutations such as V27A increase the volume of the binding pocket.[11] While the drug may still bind, it remains more mobile and is unable to effectively block the passage of protons.[11]
The high frequency of resistance has spurred research into second-generation adamantane derivatives designed to be effective against these resistant strains.[14][15][16]
Structure-Activity Relationship (SAR) of Adamantane Amines
The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
The Amino Group: The primary amine is essential for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.[7]
-
The Adamantane Cage: The bulky, lipophilic adamantane core is crucial for binding to the hydrophobic pocket of the M2 channel.[2][3]
-
Substitutions on the Amino Group: N-alkyl and N,N-dialkyl derivatives generally retain antiviral activity similar to the parent compound.[7] However, N-acyl derivatives, with the exception of glycyl derivatives, typically show decreased activity.[7]
-
Position of the Amino Group: The position of the amino group on the adamantane scaffold influences activity.
-
Stereochemistry: For rimantadine, both the R and S enantiomers exhibit similar binding affinity and antiviral efficacy, and the commercially available drug is a racemic mixture.[4]
Experimental Protocols for Studying Rimantadine's Antiviral Activity
A variety of in vitro assays are employed to characterize the antiviral activity and mechanism of action of rimantadine and its analogs.
Plaque Reduction Assay
This is the gold-standard assay for quantifying the ability of a compound to inhibit viral replication.
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of host cells in the presence of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to achieve a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock.
-
Infection: Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare various concentrations of rimantadine in an overlay medium (e.g., agarose or methylcellulose).
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cells with the medium containing the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.
-
Staining and Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined.
Caption: Workflow for a Plaque Reduction Assay.
M2 Ion Channel Activity Assays
Directly assessing the inhibition of the M2 ion channel can be achieved through electrophysiological techniques or cell-based assays.
5.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Principle: This electrophysiological method measures the ion flow across the cell membrane of Xenopus laevis oocytes expressing the M2 protein. Inhibition of this current by rimantadine provides a direct measure of channel blockade.[14][16]
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Microinject oocytes with cRNA encoding the influenza A M2 protein.
-
Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).
-
pH Activation: Perfuse the chamber with a low pH buffer to activate the M2 proton current.
-
Compound Application: Introduce rimantadine at various concentrations into the perfusion buffer and record the change in current.
-
Data Analysis: Determine the concentration-dependent inhibition of the M2-mediated current to calculate the IC50 value.
5.2.2. Liposomal Proton Flux Assay
Principle: This cell-free assay reconstitutes the purified M2 protein into artificial lipid vesicles (liposomes) containing a pH-sensitive fluorescent dye. The influx of protons into the liposomes is monitored by a change in fluorescence, and the inhibitory effect of rimantadine on this process is quantified.[17]
Step-by-Step Methodology:
-
M2 Protein Expression and Purification: Express and purify the M2 protein.
-
Liposome Preparation: Prepare liposomes containing a pH-sensitive fluorescent dye (e.g., pyranine).
-
Reconstitution: Reconstitute the purified M2 protein into the liposomes.
-
Assay Initiation: Create a pH gradient by adding an acidic buffer to the exterior of the liposomes.
-
Fluorescence Measurement: Monitor the change in fluorescence over time as protons enter the liposomes through the M2 channels.
-
Inhibition Measurement: Perform the assay in the presence of varying concentrations of rimantadine and measure the reduction in the rate of fluorescence change.
-
Data Analysis: Calculate the percentage of inhibition of proton flux and determine the IC50 value.
Broader Antiviral Spectrum and Future Directions
While the primary and most well-characterized activity of rimantadine is against influenza A, research has explored its efficacy against other viruses. Some studies have investigated the in vitro activity of adamantane derivatives against SARS-CoV-2, suggesting that these compounds may have broader antiviral potential.[18] However, the mechanisms of action against other viruses are less understood and may differ from the M2 channel inhibition observed in influenza A. For instance, some adamantane analogs have been shown to inhibit viral entry or the colocalization of M2 and M1 proteins required for viral assembly.[19]
The challenge of widespread resistance to first-generation adamantanes has driven the development of novel derivatives.[8] Strategies include modifying the adamantane scaffold to improve binding to resistant M2 channels or designing compounds with dual mechanisms of action, combining direct M2 inhibition with immunomodulatory effects.[20]
Conclusion
2-(Adamantan-1-yl)propan-1-amine (rimantadine) remains a cornerstone for understanding the principles of viral ion channel inhibition. Its well-defined mechanism of action against the influenza A M2 proton channel provides a clear model for structure-based drug design. While resistance has curtailed its clinical use, the knowledge gained from studying rimantadine continues to inform the development of new antiviral agents targeting both influenza and other viral pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of adamantane-based antivirals and their viral targets.
References
- Rimantadine - Wikipedia.
- Antiviral Properties of Adamantane Derivatives: A Technical Guide - Benchchem.
- How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed.
- What is the mechanism of Rimantadine Hydrochloride? - Patsnap Synapse.
- Flumadine: Uses, Side Effects & Dosage - Healio.
- Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel | PNAS.
- Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup - accessdata.fda.gov.
- How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? | Journal of the American Chemical Society.
- Rimantadine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.
- Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC.
- Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus | PNAS.
- Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PNAS.
- Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society.
- Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
- Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway - PubMed.
- Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance - bioRxiv.
- Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein - PubMed.
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine - PubMed.
- Different structures of adamantyl amine derivatives as antiviral drugs - ResearchGate.
- SAR of Adamantane Amines - Pharmacy 180.
- eScholarship@UMassChan - Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection.
- Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC.
- Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed.
- Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine | Journal of Medicinal Chemistry - ACS Publications.
- In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound.
- Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC.
- Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity - ResearchGate.
- Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC.
- Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed.
- Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | Request PDF - ResearchGate.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rimantadine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 9. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. DSpace [repository.escholarship.umassmed.edu]
- 19. biorxiv.org [biorxiv.org]
- 20. Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
